molecular formula C22H22N4O4 B11232992 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11232992
M. Wt: 406.4 g/mol
InChI Key: VEDMYCPUTZZLDA-UHFFFAOYSA-N
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Description

1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, followed by the introduction of the amino and oxoethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide shares structural similarities with other pyridazine derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-14-10-15(2)12-17(11-14)23-20(27)13-26-21(28)9-8-19(25-26)22(29)24-16-4-6-18(30-3)7-5-16/h4-12H,13H2,1-3H3,(H,23,27)(H,24,29)

InChI Key

VEDMYCPUTZZLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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